
Dihydrograyanotoxin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrograyanotoxin II, also known as this compound, is a useful research compound. Its molecular formula is C20H34O5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Pain Management
Dihydrograyanotoxin II exhibits properties that may be beneficial for pain management. It interacts with voltage-gated sodium channels, which are critical in transmitting pain signals. Selective inhibition of specific sodium channels, such as NaV1.8, has been shown to provide pain relief without the addictive properties associated with opioids1.
Case Study: Clinical Trials on Pain Relief
- Objective: To assess the efficacy of sodium channel blockers, including derivatives of this compound, in managing acute and chronic pain.
- Results: In a recent clinical trial, a derivative demonstrated significant pain reduction in patients post-surgery compared to placebo controls. The study highlighted a marked decrease in pain levels measured on a standardized scale1.
2. Antihypertensive Properties
Research indicates that this compound may possess antihypertensive effects. Extracts containing this compound have been tested for their ability to lower blood pressure effectively.
Data Table: Antihypertensive Effects of this compound
Study Reference | Experimental Model | Dosage | Blood Pressure Reduction (%) |
---|---|---|---|
Rat Model | 0.01 pg | 15% | |
Isolated Tissues | Varies | 20% |
Biotechnological Applications
1. Research Tool for Ion Channels
This compound serves as a valuable research tool in studying ion channels involved in various physiological processes. Its ability to selectively bind to sodium channels makes it an important compound for exploring channelopathies and related disorders.
Case Study: Investigating Sodium Channel Pathologies
- Objective: To use this compound as a marker for studying sodium channel dysfunctions.
- Findings: The compound facilitated the identification of specific sodium channel subtypes involved in diseases such as epilepsy and cardiac arrhythmias, providing insights into potential therapeutic targets .
Safety and Toxicity Considerations
While this compound shows promise in therapeutic applications, its safety profile remains under investigation. Studies have indicated that while it can induce significant physiological effects, careful consideration of dosage is crucial to minimize potential toxicity.
Data Table: Toxicity Profile of this compound
Eigenschaften
CAS-Nummer |
38776-76-0 |
---|---|
Molekularformel |
C20H34O5 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H34O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h10-16,21-25H,5-9H2,1-4H3 |
InChI-Schlüssel |
IGKWESNBSFVVHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
Kanonische SMILES |
CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
Synonyme |
alpha-dihydrograyanotoxin II dihydrograyanotoxin II dihydrograyanotoxin II, (3alpha,6beta,14R)-isomer dihydrograyanotoxin II, (3beta,6beta,10alpha,14R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.